Tenofovir Dibenzyloxy Isopropyl Carbamate
Description
Properties
CAS No. |
1391052-09-7 |
|---|---|
Molecular Formula |
C27H32N5O6P |
Molecular Weight |
553.556 |
IUPAC Name |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
InChI Key |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synonyms |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies for Tenofovir Dibenzyloxy Isopropyl Carbamate
Established Synthetic Pathways and Chemical Transformations
The construction of Tenofovir (B777) Dibenzyloxy Isopropyl Carbamate (B1207046) is rooted in the synthesis of the core tenofovir molecule, followed by strategic modifications to introduce the dibenzyloxy and isopropyl carbamate moieties. These established pathways are designed to ensure high yields and purity of the final active pharmaceutical ingredient.
Precursor Synthesis and Functionalization Techniques
The synthesis of the tenofovir backbone, (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), is the foundational step. A common industrial approach begins with adenine (B156593), which is reacted with a chiral starting material like (R)-propylene carbonate to introduce the necessary stereocenter. wikipedia.orgthieme-connect.com This alkylation reaction is regioselective, primarily occurring on the imidazole ring of the adenine base. wikipedia.org
Subsequent functionalization involves introducing the phosphonate (B1237965) group. This can be achieved through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with a suitable halo-compound. For instance, a common precursor, (R)-9-(2-hydroxypropyl)adenine (HPA), can be converted into a tosylate or mesylate, which is then reacted with a phosphite, such as diethyl phosphite, to form the carbon-phosphorus bond. chemrxiv.orgchemistryviews.org The resulting phosphonate ester is then typically hydrolyzed to yield the free phosphonic acid, tenofovir (PMPA). chemrxiv.org
Table 1: Key Precursor Transformations
| Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|
| Adenine | (R)-Propylene Carbonate, Base | (R)-9-(2-hydroxypropyl)adenine (HPA) | Chiral Alkylation |
| (R)-HPA | Tosyl Chloride, Base | (R)-9-(2-tosyloxypropyl)adenine | Hydroxyl Activation |
| Activated HPA | Diethyl phosphite | Diethyl PMPA | C-P Bond Formation |
Phosphorylation and Carbamate Linkage Formation Strategies
With the tenofovir core synthesized, the next critical steps involve the formation of the dibenzyloxy phosphonate and the attachment of the isopropyl carbamate group. The phosphonic acid of PMPA is a dianion at neutral pH, making it polar and poorly bioavailable. Prodrug strategies mask this group to improve cell permeability.
To create the dibenzyloxy derivative, the tenofovir phosphonic acid is typically converted to a more reactive intermediate, such as a phosphonic dichloride, using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then be reacted with benzyl (B1604629) alcohol in the presence of a base to form the dibenzyl phosphonate ester.
The formation of the carbamate linkage is a distinct step. While direct synthesis details for "Tenofovir Dibenzyloxy Isopropyl Carbamate" are not prevalent in public literature, analogous syntheses of carbamate-containing prodrugs provide a clear blueprint. For instance, process-related impurities in the synthesis of Tenofovir Disoproxil Fumarate (TDF) include carbamate structures. One plausible strategy involves reacting the dibenzyl-protected tenofovir with isopropyl chloroformate in the presence of a base to form a carbamate linkage, potentially on the adenine base. Another approach for linking a carbamate to the phosphonate would involve synthesizing a more complex phosphonamidate structure, similar to the ProTide technology used for Tenofovir Alafenamide (TAF). mdpi.com
Innovative Approaches in Prodrug Moiety Incorporation
Research in tenofovir synthesis continually seeks to improve efficiency, stereochemical control, and sustainability. These innovations are crucial for reducing costs and environmental impact while enhancing the pharmacological properties of the final product.
Stereoselective Synthesis and Chiral Control in Prodrug Design
The biological activity of tenofovir is dependent on its (R)-stereochemistry. thieme-connect.com Therefore, maintaining chiral purity throughout the synthesis is paramount. Innovative approaches focus on establishing this chirality early and preserving it through subsequent reactions.
Chiral Pool Synthesis : This common strategy uses readily available, inexpensive chiral molecules as starting materials. The use of (R)-propylene carbonate is a prime example, directly installing the correct stereocenter at the beginning of the synthesis. wikipedia.orgthieme-connect.com
Asymmetric Synthesis : More advanced methods create the chiral center from an achiral precursor using a chiral catalyst or reagent. Techniques like asymmetric transfer hydrogenation have been developed to produce the chiral alcohol intermediate in high enantiomeric excess (ee). thieme-connect.com
Enzymatic Resolution : Chemoenzymatic routes employ enzymes, such as lipases or alcohol dehydrogenases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-isomer. nih.govacs.org For example, a lipase can be used for the kinetic resolution of a racemic alcohol precursor, yielding the (R)-ester with over 99% ee. nih.govacs.org
Furthermore, in advanced prodrugs like phosphoramidates (ProTides), a new chiral center is created at the phosphorus atom. The synthesis must control the formation of diastereomers, as they can have different metabolic stabilities and activities. nih.govgoogle.com This often requires sophisticated purification techniques or stereoselective phosphorylation methods. nih.gov
Development of Sustainable and Efficient Synthetic Routes
"Green chemistry" principles are increasingly being applied to pharmaceutical manufacturing to create more sustainable and cost-effective processes.
Chemoenzymatic Routes : As mentioned, using enzymes can replace harsh chemical reagents, allowing reactions to occur under milder conditions with high selectivity, thereby reducing waste. nih.govacs.org
Atom Economy : Syntheses are being redesigned to maximize the incorporation of atoms from the reactants into the final product. For example, novel methods for forming the C-P bond avoid traditional Arbuzov or Michaelis-Becker reactions, which can have lower atom economy. acs.org
Process Intensification : This includes moving from traditional batch processing to continuous flow chemistry, which can improve safety, consistency, and yield while reducing solvent usage and reaction times. chemrxiv.org
Advanced Analytical Techniques for Synthetic Verification (General Principles)
Verifying the structure, purity, and stereochemistry of this compound requires a suite of advanced analytical techniques. Each method provides unique and complementary information to confirm the identity and quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for assessing the purity of the final compound and reaction intermediates. nih.govbiotech-asia.org A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. nih.govsdiarticle4.com By comparing the retention time of the synthesized compound to a known reference standard, its identity can be suggested, and the area under the peak can be used to quantify its purity and detect any impurities. researchgate.netjapsonline.com Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess and ensuring the correct stereoisomer has been produced. thieme-connect.comresearchgate.net
Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of the compound. mdpi.comoup.com It provides confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule. nih.gov Tandem mass spectrometry (MS/MS) can fragment the molecule and analyze the resulting pieces, which helps to elucidate its structure by confirming the connectivity of the different chemical moieties (the adenine base, the phosphonate group, and the carbamate prodrug). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for unambiguous structure elucidation.
¹H NMR : Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts, integration, and splitting patterns of the proton signals can confirm the presence of the adenine, dibenzyloxy, and isopropyl groups.
¹³C NMR : Detects the carbon atoms in the molecule, providing complementary structural information.
³¹P NMR : Is specifically used to analyze the phosphorus atom in the phosphonate group, which is highly characteristic and confirms the successful formation of the C-P bond and subsequent esterification.
Table 2: Application of Analytical Techniques
| Technique | Information Provided | Application in Synthesis Verification |
|---|---|---|
| HPLC | Purity, Retention Time, Quantification | Monitoring reaction progress, quantifying final product purity, separating impurities. |
| Chiral HPLC | Enantiomeric/Diastereomeric Purity | Confirming the correct (R)-configuration and separating stereoisomers. thieme-connect.com |
| LC-MS/MS | Molecular Weight, Fragmentation Pattern | Confirming the molecular formula and structural components of the prodrug. mdpi.comnih.gov |
| NMR Spectroscopy | Detailed Molecular Structure, Connectivity | Unambiguous identification of the final compound, confirming the attachment of all functional groups. |
Impurity Profiling and Control in Pharmaceutical Synthesis of this compound (Academic Relevance)
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. For this compound, a comprehensive impurity profiling strategy is essential. This involves the identification, characterization, and quantification of potential and actual impurities that may arise during the synthesis, purification, and storage of the compound. The academic relevance of such studies lies in the development of robust analytical methods and a deeper understanding of reaction mechanisms that can lead to impurity formation.
Detailed research into the synthesis of related Tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate, has revealed several classes of impurities that are pertinent to the synthesis of this compound. nih.gov These impurities can originate from starting materials, intermediates, by-products of the reaction, and degradation products.
Key process-related impurities in the synthesis of Tenofovir prodrugs often include compounds with incomplete esterification or carbamoylation, as well as molecules where the carbamate group has been attached to an unintended position on the Tenofovir molecule. Given the structure of this compound, potential impurities could include molecules with only one of the hydroxyl groups of the phosphonate esterified with a dibenzyloxy group, or where the isopropyl carbamate moiety is absent.
The academic pursuit of impurity profiling has led to the development and validation of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone for the separation and quantification of impurities in Tenofovir and its derivatives. nih.govanalysis.rs The development of specific HPLC methods, often coupled with mass spectrometry (MS), allows for the sensitive detection and structural elucidation of even trace-level impurities. nih.gov For chiral compounds like Tenofovir, chiral HPLC methods are also crucial for determining enantiomeric purity. nih.gov
Control of these impurities is achieved through a combination of strategies. This begins with the careful selection and quality control of starting materials and reagents. researchgate.net Optimization of reaction conditions, such as temperature, reaction time, and the choice of solvents and catalysts, plays a pivotal role in minimizing the formation of by-products. Post-synthesis, purification techniques such as column chromatography and crystallization are employed to remove impurities to acceptable levels as defined by regulatory bodies like the International Council for Harmonisation (ICH).
The synthesis and characterization of potential impurities as reference standards are also of significant academic and industrial importance. nih.govsynthinkchemicals.com These reference standards are crucial for the validation of analytical methods and for the accurate quantification of impurities in the final API. synthinkchemicals.com
Identified Impurities in the Synthesis of Related Tenofovir Compounds
The following table details some of the impurities that have been identified in the synthesis of related Tenofovir compounds, which could be relevant to the synthesis of this compound.
| Impurity Name | Chemical Structure | Potential Origin |
| Mono-POC Tenofovir | C13H20N5O7P | Incomplete esterification of Tenofovir with isopropoxycarbonyloxymethyl chloride. |
| Tenofovir Disoproxil Carbamate | C23H36N5O12P | Reaction of Tenofovir Disoproxil with isopropyl chloroformate. |
| Adenine | C5H5N5 | Degradation of the Tenofovir molecule or impurity in the starting material. analysis.rs |
| Tenofovir Isoproxil Monoester | C16H26N5O7P | Partial hydrolysis of a di-esterified Tenofovir prodrug. nih.gov |
Prodrug Design Principles and Chemical Rationale
Strategies for Masking the Phosphonate (B1237965) Moiety
The primary challenge in delivering tenofovir (B777) orally is its negatively charged phosphonate moiety, which leads to poor membrane permeability. nih.gov Prodrug strategies aim to cap this group with bioreversible protecting groups that are cleaved by endogenous enzymes. nih.gov
Tenofovir Dibenzyloxy Isopropyl Carbamate (B1207046) utilizes a combination of protecting groups on the phosphonate and the purine (B94841) base. Specifically, the phosphonate group is masked by two benzyl (B1604629) esters (dibenzyloxy), and a carbamate group is attached to the adenine (B156593) base, which in this specific structure is an isopropyl carbamate. This dual-protection strategy is a departure from the more common approaches seen in TDF and TAF.
The use of benzyl esters to protect phosphonates is a known strategy in organic synthesis, and their removal can be achieved under certain biological conditions. rsc.orgpsu.edu The carbamate moiety, on the other hand, is a versatile functional group in drug design, often used to improve stability and pharmacokinetic properties. acs.orgnih.gov In this compound, the isopropyl carbamate is attached to the 6-amino group of the adenine base. This modification would also increase the lipophilicity of the molecule.
The ProTide (prodrugs of nucleotides) approach has been highly successful, as exemplified by Tenofovir Alafenamide (TAF). nih.gov TAF employs a phosphoramidate (B1195095) moiety, where one of the phosphonate's hydroxyl groups is replaced by an amino acid ester and the other by an aryloxy group. This design facilitates efficient intracellular delivery and activation. nih.govnih.gov In contrast, Tenofovir Disoproxil Fumarate (TDF) uses two isopropyloxycarbonyloxymethyl (POC) groups, which are a type of acyloxyalkyl ester. nih.gov
Tenofovir Dibenzyloxy Isopropyl Carbamate presents a different strategy. It does not follow the classic ProTide design, as it lacks the amino acid and aryloxy components directly on the phosphonate. Instead, it employs two benzyl esters. The presence of the isopropyl carbamate on the adenine base is another distinguishing feature. The rationale for this specific combination of protecting groups is likely to achieve a unique balance of chemical stability, lipophilicity, and enzymatic cleavage profile, though it is not as well-studied as TDF or TAF.
Table 1: Comparative Analysis of Tenofovir Prodrug Moieties
| Feature | This compound | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
|---|---|---|---|
| Phosphonate Protecting Groups | Two Benzyl esters | Two Isopropyloxycarbonyloxymethyl (POC) esters | One L-alanine isopropyl ester and one Phenoxy group |
| Base Modification | Isopropyl carbamate on adenine | None | None |
| Prodrug Class | Benzyl phosphonate ester with a carbamate-modified base | Acyloxyalkyl ester | Phosphoramidate (ProTide) |
| Primary Activation Enzymes (Hypothesized/Known) | Esterases, potentially Carboxypeptidases or other amidases | Esterases (e.g., Carboxylesterase 1) | Cathepsin A, Carboxylesterase 1, HINT1 |
Enzymatic Activation Mechanisms of the Prodrug Moiety
The conversion of a prodrug to its active form is a critical step that is dependent on the presence and activity of specific enzymes in the body. nih.gov For this compound, a multi-step enzymatic process would be required to release tenofovir.
The cleavage of the protecting groups from this compound is anticipated to be initiated by esterases, which are abundant in plasma and various tissues. google.com The two benzyl ester linkages on the phosphonate are susceptible to hydrolysis by these enzymes. rsc.org The isopropyl carbamate linkage on the adenine base may also be cleaved by esterases or other amidases, such as carboxypeptidases. The specific enzymes involved and the rate of cleavage would depend on the precise chemical nature of the linkages and their accessibility to the enzymes.
Table 2: Proposed Enzymatic Activation of this compound
| Step | Bond Cleaved | Likely Enzyme(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Phosphonate-benzyl ester (first) | Esterases | Mono-benzyl tenofovir isopropyl carbamate |
| 2 | Phosphonate-benzyl ester (second) | Esterases | Tenofovir isopropyl carbamate |
| 3 | Adenine-carbamate | Carboxypeptidases or other amidases | Tenofovir (active drug) |
Rational Design for Improved Chemical Stability and Metabolic Characteristics
The design of this compound is rooted in established prodrug principles aimed at overcoming the inherent pharmacokinetic limitations of its parent compound, tenofovir. Tenofovir itself exhibits poor oral bioavailability primarily due to the presence of a phosphonic acid group, which exists as a dianion at physiological pH. This negative charge significantly hinders its ability to passively diffuse across the lipid bilayers of cell membranes. The chemical structure of this compound represents a deliberate strategy to mask these polar functionalities, thereby enhancing its drug-like properties until it reaches the desired site of action.
Enhanced Lipophilicity and Charge Masking
The primary modification involves the esterification of the phosphonic acid with two benzyl alcohol molecules, forming a dibenzyloxy phosphonate ester. Benzyl groups are large, nonpolar moieties that effectively shield the negatively charged oxygen atoms of the phosphonate. This structural change confers a significant increase in lipophilicity, a critical factor for traversing cellular membranes. The second modification, the addition of an isopropyl carbamate to the 6-amino group of the adenine ring, further contributes to the molecule's nonpolar character. The table below illustrates the fundamental physicochemical differences between tenofovir and its prodrug form.
Table 1: Comparative Physicochemical Properties
| Property | Tenofovir | This compound | Rationale for Change |
|---|---|---|---|
| Molecular Formula | C₉H₁₄N₅O₄P | C₂₇H₃₂N₅O₆P | Addition of lipophilic prodrug moieties |
| Molecular Weight | 287.21 g/mol nih.gov | 553.55 g/mol lgcstandards.comlgcstandards.com | Increased mass from benzyl and carbamate groups |
| Charge at Physiological pH | Dianionic (-2) | Neutral (0) | Masking of the phosphonic acid group |
| Relative Lipophilicity | Low | High | Introduction of nonpolar benzyl and isopropyl groups |
Designed for Metabolic Activation
This compound is engineered for chemical stability in the extracellular environment while being susceptible to enzymatic cleavage once inside a target cell. The ester and carbamate linkages are designed to be recognized and hydrolyzed by intracellular enzymes, such as esterases, to release the active tenofovir molecule.
Research on similar chemical structures provides insight into the probable metabolic pathway. The enzymatic removal of benzyl protecting groups from phosphate (B84403) esters by lipases and esterases has been documented. nih.gov Similarly, carbamate linkages on drug molecules are frequently employed as prodrug moieties that are cleaved by cellular hydrolases. The metabolic activation of this compound is thus hypothesized to occur via a multi-step intracellular process:
Passive diffusion of the lipophilic prodrug across the cell membrane.
Enzymatic hydrolysis of the isopropyl carbamate group on the adenine base and the two benzyl ester linkages on the phosphonate moiety.
Release of the parent drug, tenofovir.
Subsequent phosphorylation of tenofovir by cellular kinases to form the pharmacologically active metabolite, tenofovir diphosphate (B83284), which acts as a reverse transcriptase inhibitor.
This targeted intracellular conversion ensures that high concentrations of the active drug accumulate within the target cells, which is a hallmark of advanced tenofovir prodrugs. The specific chemical groups were chosen to achieve a balance between stability in systemic circulation and efficient enzymatic conversion within the cell.
Table 2: Functional Rationale of Chemical Moieties
| Component | Chemical Moiety | Intended Function |
|---|---|---|
| Active Drug | Tenofovir Core | The parent nucleoside phosphonate analog that, upon phosphorylation, inhibits reverse transcriptase. |
| Phosphonate Mask | Dibenzyloxy Groups | Neutralizes the dianionic charge of the phosphonate group and increases lipophilicity to enhance membrane permeability. Designed for enzymatic cleavage. nih.gov |
| Purine Modification | N-Isopropyl Carbamate Group | Further increases lipophilicity and serves as a secondary, metabolically labile prodrug moiety susceptible to enzymatic hydrolysis. |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Structural Determinants for Prodrug Activation and Function
The activation of a tenofovir (B777) prodrug is a multi-step process designed to occur intracellularly, releasing the active tenofovir which is then phosphorylated to tenofovir diphosphate (B83284) (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase. researchgate.net The structural components of Tenofovir Dibenzyloxy Isopropyl Carbamate (B1207046)—the dibenzyloxy esters and the isopropyl carbamate—are the key determinants of its activation and function.
The activation cascade for a phosphonate (B1237965) diester prodrug generally involves enzymatic cleavage of the ester groups to yield the phosphonate monoester, which then releases the parent drug. In the case of Tenofovir Dibenzyloxy Isopropyl Carbamate, the two benzyloxy groups would likely be susceptible to hydrolysis by esterases. Research on dibenzyl (methoxycarbonyl)phosphonate has shown that such triesters can be rapidly hydrolyzed, with P-O bond cleavage being a dominant pathway. rsc.org This initial hydrolysis would yield a more polar intermediate.
Following or preceding the ester cleavage, the isopropyl carbamate moiety would need to be processed. Carbamates are often employed in prodrug design to enhance stability and improve cell permeability. nih.govnih.gov The enzymatic machinery responsible for cleaving the carbamate bond is crucial. While some carbamates are hydrolyzed by esterases, the stability of the carbamate bond can vary significantly based on its substituents. researchgate.net The presence of the isopropyl group would influence the rate of this cleavage.
A plausible, though hypothetical, activation pathway would involve:
Passive diffusion of the lipophilic prodrug across the cell membrane.
Intracellular enzymatic hydrolysis of the dibenzyloxy phosphonate esters by carboxylesterases or other hydrolases.
Cleavage of the isopropyl carbamate group, potentially by a different set of enzymes.
Release of tenofovir, which is subsequently phosphorylated by cellular kinases to the active diphosphate form.
The efficiency of this cascade is highly dependent on the relative stability of the ester and carbamate bonds and the expression levels of the activating enzymes in target cells. mdpi.com
Impact of Carbamate Moiety Modifications on Prodrug Behavior
The carbamate moiety is a versatile functional group in prodrug design, capable of modulating a drug's stability, lipophilicity, and interaction with metabolizing enzymes. nih.govresearchgate.net In this compound, the isopropyl group on the carbamate is a critical element influencing its behavior.
Modifications to the alkyl or aryl substituent on the carbamate can have profound effects on the prodrug's properties. The size, sterics, and electronics of this substituent dictate the rate of enzymatic hydrolysis. nih.gov For instance, bulkier substituents on the carbamate nitrogen generally lead to increased steric hindrance, which can slow down the rate of enzymatic cleavage, thereby increasing the prodrug's half-life in plasma and potentially allowing for more targeted intracellular delivery. researchgate.netnih.gov
The table below illustrates the general principles of how modifying the carbamate moiety can impact prodrug behavior, based on established knowledge in carbamate prodrug design.
| Carbamate Substituent | Expected Impact on Lipophilicity | Expected Impact on Steric Hindrance | Predicted Rate of Enzymatic Cleavage | Consequence for Prodrug Behavior |
| Methyl | Lower | Lower | Faster | Rapid activation, potentially higher systemic exposure to parent drug. |
| Isopropyl | Moderate | Moderate | Intermediate | Balanced stability and activation rate. |
| tert-Butyl | Higher | Higher | Slower | Increased stability, prolonged half-life, potentially more time for intracellular accumulation. |
| Cyclohexyl | Significantly Higher | Significantly Higher | Much Slower | High stability, may require specific enzymes for efficient cleavage, potential for long-acting formulation. nih.gov |
| Phenyl | Higher | Planar, but can be bulky | Variable | Electronic effects can influence stability; potential for different enzyme interactions. nih.gov |
This table is generated based on general principles of carbamate prodrug design and does not represent experimental data for this compound.
The choice of an isopropyl group in the hypothetical structure suggests a design aimed at achieving a balance between sufficient stability to reach target cells and efficient cleavage once inside.
Computational Chemistry and Molecular Modeling in Prodrug Design and SAR Prediction
Computational chemistry and molecular modeling are indispensable tools in the rational design of prodrugs, allowing for the prediction of their behavior before undertaking complex synthesis. nih.gov These methods are crucial for understanding the structure-activity relationships of novel compounds like this compound.
In Silico Approaches for Prodrug-Enzyme Interaction Analysis
A key application of computational modeling is the simulation of interactions between a prodrug and its activating enzymes. For tenofovir prodrugs, enzymes like cathepsin A (CatA) and carboxylesterase 1 (CES1) have been identified as crucial for the activation of phosphoramidate (B1195095) prodrugs like tenofovir alafenamide (TAF). mdpi.comnih.gov
Molecular docking studies can be employed to predict how this compound would bind to the active sites of these or other relevant hydrolases. nih.gov Such studies would involve:
Building a 3D model of the prodrug.
Obtaining the crystal structures of target enzymes from databases like the Protein Data Bank.
Docking the prodrug into the enzyme's active site to predict binding affinity and orientation.
The results of these simulations can provide insights into which enzymes are likely to be responsible for the prodrug's activation and how modifications to the dibenzyloxy or isopropyl carbamate moieties might enhance or reduce this interaction.
Conformation Analysis and Binding Mode Prediction
The three-dimensional shape (conformation) of a prodrug is critical for its ability to bind to an enzyme's active site. The carbamate functionality, in particular, can adopt different rotational isomers (rotamers), which can influence its binding properties. acs.org
Conformational analysis, using molecular mechanics or quantum mechanics methods, can predict the most stable conformations of this compound. This information is vital for understanding how the molecule will present itself to an enzyme. For example, the analysis can reveal whether the isopropyl group sterically hinders the approach to the cleavable bonds.
By combining conformational analysis with molecular docking, a more accurate prediction of the binding mode can be achieved. This includes identifying the key amino acid residues in the enzyme's active site that interact with the prodrug and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). This detailed understanding is fundamental to predicting the SAR of a series of related prodrugs.
Design Principles for Optimized Intracellular Prodrug Release Kinetics
The ultimate goal of a tenofovir prodrug is to efficiently deliver the parent drug to the intracellular compartment where it can be activated. The kinetics of this release are paramount. An ideal prodrug would be stable in the plasma to minimize systemic exposure to tenofovir but would be rapidly cleaved once inside the target cells. nih.gov
The design of this compound would be guided by principles aimed at optimizing these release kinetics:
Balancing Lipophilicity and Stability: The prodrug must be lipophilic enough to cross the cell membrane, but not so stable that it cannot be activated. The dibenzyloxy and isopropyl carbamate groups would be chosen to achieve a specific lipophilicity profile.
Enzyme-Specific Cleavage: The promoieties should be designed to be substrates for enzymes that are highly expressed in target cells (e.g., lymphocytes or hepatocytes) but have low activity in plasma. mdpi.com This differential enzymatic activity is the cornerstone of targeted drug delivery.
Tunable Hydrolysis Rates: The rate of hydrolysis of the ester and carbamate bonds can be "tuned" by modifying their chemical structures. For instance, adding electron-withdrawing groups to the benzyl (B1604629) rings could increase the susceptibility of the esters to hydrolysis. Similarly, as discussed, altering the steric bulk of the carbamate substituent can modulate its cleavage rate. nih.gov
Sequential Release: In a multi-component prodrug like this, the relative rates of cleavage of the different promoieties can be engineered. For example, it might be desirable for the ester groups to be cleaved first, followed by the carbamate, or vice versa, depending on the properties of the resulting intermediates.
By carefully selecting the promoieties based on these principles, it is theoretically possible to design a tenofovir prodrug with optimized intracellular release kinetics, leading to higher efficacy and a better safety profile compared to the parent drug.
Preclinical in Vitro and Ex Vivo Research
Cellular Uptake and Intracellular Processing Mechanisms
The efficacy of any antiviral agent is contingent on its ability to enter target cells and be converted into its pharmacologically active form. For Tenofovir (B777) Dibenzyloxy Isopropyl Carbamate (B1207046), this involves traversing the cell membrane and undergoing intracellular phosphorylation.
While direct experimental data on the membrane permeability of Tenofovir Dibenzyloxy Isopropyl Carbamate is not extensively available in public literature, inferences can be drawn from its structural features and data from related tenofovir prodrugs like Tenofovir Disoproxil Fumarate (TDF). The parent molecule, tenofovir, is hydrophilic and has poor membrane permeability. lgcstandards.com Prodrug strategies are therefore essential to enhance its cellular uptake.
The dibenzyloxy and isopropyl carbamate moieties in this compound are designed to increase its lipophilicity. This increased lipophilicity is expected to facilitate passive diffusion across the lipid bilayer of cell membranes, a mechanism observed with other lipophilic prodrugs of tenofovir. nih.gov For instance, TDF, another prodrug of tenofovir, enters cells via passive diffusion. nih.gov It is hypothesized that this compound would exhibit significantly higher permeability across various cell lines, such as peripheral blood mononuclear cells (PBMCs), MT-2 cells, and other HIV-1 target cells, compared to the parent drug, tenofovir. nih.govresearchgate.net
| Compound | Proposed Permeability Mechanism | Rationale |
| Tenofovir | Poor, likely via inefficient endocytosis | Hydrophilic nature |
| Tenofovir Disoproxil Fumarate (TDF) | Passive Diffusion | Increased lipophilicity from disoproxil groups |
| This compound | Predicted: Passive Diffusion | Increased lipophilicity from dibenzyloxy and isopropyl carbamate groups |
Following its entry into the cell, this compound must be metabolized to tenofovir, which is then phosphorylated to its active diphosphate (B83284) form, Tenofovir Diphosphate (TFV-DP). researchgate.netnih.gov This active metabolite acts as a competitive inhibitor of viral reverse transcriptase. researchgate.netnih.gov
The intracellular activation cascade is a two-step enzymatic process. First, the prodrug moieties (dibenzyloxy and isopropyl carbamate) are cleaved off to release tenofovir. Subsequently, cellular kinases phosphorylate tenofovir to Tenofovir Monophosphate (TFV-MP) and then to the active Tenofovir Diphosphate (TFV-DP). researchgate.netresearchgate.net The efficiency of this process is critical for the drug's antiviral activity. Studies on other tenofovir prodrugs have shown that enhanced delivery into the cell leads to higher intracellular concentrations of TFV-DP. researchgate.net It is anticipated that the improved cellular permeability of this compound would similarly result in elevated intracellular levels of TFV-DP compared to equimolar concentrations of tenofovir.
| Metabolite | Role | Enzymes Involved (Predicted for Tenofovir) |
| Tenofovir | Intermediate | Cellular esterases/carboxylesterases (for prodrug cleavage) |
| Tenofovir Monophosphate (TFV-MP) | Intermediate | Adenylate kinase |
| Tenofovir Diphosphate (TFV-DP) | Active Metabolite | Nucleoside diphosphate kinase |
Enzymatic Biotransformation in Cellular and Tissue Homogenates
The conversion of this compound to tenofovir is a critical activation step mediated by cellular enzymes. Understanding the kinetics and stability of this process is vital for predicting its pharmacological profile.
The cleavage of the prodrug moieties from this compound is expected to be catalyzed by intracellular esterases, such as carboxylesterases. lgcstandards.com Carbamate groups, while generally more stable than simple esters, can be designed to be susceptible to enzymatic hydrolysis. nih.govnih.gov The dibenzyloxy groups are also likely removed by esterases.
While specific kinetic data for this compound is not available, studies on similar prodrugs provide insights. For example, the hydrolysis of carbamate ester derivatives can be a rate-limiting step in the release of the parent drug. nih.gov The enzymatic cleavage is often a two-step process, where an initial enzymatic reaction is followed by a chemical rearrangement to release the active drug. nih.gov The rate of this cleavage would determine the rate of formation of tenofovir and, consequently, the active TFV-DP.
| Enzyme Class (Predicted) | Substrate Moiety | Expected Outcome |
| Carboxylesterases | Isopropyl carbamate, Dibenzyloxy esters | Cleavage of prodrug groups to release Tenofovir |
| Other Hydrolases | Ester linkages | Contribution to overall prodrug activation |
It is hypothesized that this compound would exhibit greater stability in plasma than some other ester-based prodrugs, allowing for more of the intact prodrug to reach target cells. researchgate.net In subcellular fractions, the metabolism would primarily involve the enzymatic cleavage of the prodrug moieties to release tenofovir. The rate of metabolism in these systems would be a key parameter in its preclinical development.
Advanced Research Avenues and Future Directions
Exploration of Novel Prodrug Formulations and Delivery Systems
The therapeutic efficacy of a prodrug is intrinsically linked to its formulation and delivery system. Advanced research is heavily focused on moving beyond conventional oral tablets to create systems that offer sustained release, improved bioavailability, and targeted action.
Nanoparticle-Based Systems: Nanoformulations are a major focus for improving tenofovir (B777) prodrug delivery. mdpi.com These systems, which include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, offer numerous advantages. researchgate.net They can protect the encapsulated drug from degradation, facilitate controlled release, and enhance uptake into specific cells and tissues. researchgate.netnih.gov For instance, research using poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles loaded with tenofovir prodrugs has shown potent inhibition of HIV. scispace.com These nanoparticles can be engineered to have specific sizes, typically under 200 nm, to optimize cellular uptake. scispace.comnatap.org Studies have demonstrated that nanoparticle formulations can significantly reduce the drug concentration required for antiviral effect compared to the free drug. scispace.com
Liposomal and Nanodisc Formulations: Liposomes, which are vesicles composed of lipid bilayers, are well-established as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds. nih.gov Research into liposomal formulations of tenofovir aims to enhance bioavailability and tissue targeting. mdpi.com A related area of exploration involves nanodiscs, which are discoidal-shaped lipid bilayers. These have shown potential for delivering tenofovir across the blood-brain barrier and have demonstrated greater cellular uptake compared to spherical liposomes of similar composition. nih.gov
Long-Acting Injectable Formulations: A significant frontier in antiviral therapy is the development of long-acting injectable (LAI) formulations, which can improve patient adherence and provide sustained drug levels. unmc.edu This approach often involves creating nanocrystal suspensions of a lipophilic prodrug. nih.gov These nanocrystals form a depot at the injection site (typically intramuscular), from which the drug is slowly released over weeks or even months. nih.govnih.gov This strategy has been successfully applied to create LAI formulations of other antiretrovirals and is a promising avenue for next-generation tenofovir prodrugs, aiming to reduce dosing frequency from daily to potentially once-yearly injections. nih.govnih.gov
| Delivery System | Key Features | Research Focus/Advantages | Relevant Findings/Examples |
|---|---|---|---|
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) encapsulating the drug. | Controlled release, improved drug loading, potential for combination therapy. nih.govscispace.com | Combination of TAF and Elvitegravir in PLGA nanoparticles showed sustained release and efficacy in preclinical models. natap.org |
| Liposomes / Nanodiscs | Lipid-based vesicles or discoidal structures. | High biocompatibility, can cross biological barriers, enhanced cellular uptake (nanodiscs). nih.gov | Nanodiscs demonstrated 5- to 10-times greater cellular uptake than spherical liposomes. nih.gov |
| Long-Acting Injectables (LAI) | Injectable nanocrystal suspensions of lipophilic prodrugs. | Sustained release over months, improved adherence, reduced dosing frequency. unmc.edunih.gov | Prodrug nanocrystal depots can deliver TAF in animal models for over two months. nih.gov |
Rational Design for Targeted Cellular and Tissue-Specific Delivery
A key goal in modern prodrug design is to maximize drug concentration in target tissues while minimizing systemic exposure, thereby enhancing efficacy and reducing off-target toxicity. nih.gov
Targeting Lymphoid Tissues: HIV primarily replicates in lymphoid tissues, making them a crucial target for antiretroviral drugs. Prodrugs like Tenofovir Alafenamide (TAF) were specifically designed for efficient delivery to and accumulation in these tissues. nih.govnih.gov This is achieved by creating phosphoramidate (B1195095) prodrugs that are stable in plasma but are readily hydrolyzed by enzymes highly expressed in peripheral blood mononuclear cells (PBMCs), such as Cathepsin A (CatA). nih.govacs.org This selective intracellular activation leads to high concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), within target lymphocytes, while keeping plasma levels of tenofovir low. nih.govi-base.info A study in dogs demonstrated that this approach resulted in significantly higher distribution of tenofovir to lymphatic tissues compared to older prodrugs like TDF. nih.gov
Hepatic (Liver-Specific) Delivery: For diseases like Hepatitis B (HBV), the liver is the primary target organ. Rational prodrug design for HBV therapy focuses on maximizing hepatic uptake and activation. nih.gov TAF has proven effective in this regard, as it is a substrate for transporters like organic anion-transporting polypeptides (OATP1B1 and OATP1B3) and is efficiently hydrolyzed in hepatocytes by Carboxylesterase 1 (CES1). nih.govnih.gov This leads to high and persistent levels of the active TFV-DP in the liver. nih.govfrontiersin.org Preclinical studies have shown that TAF administration results in higher liver concentrations of TFV-DP compared to TDF at an equivalent dose. nih.govfrontiersin.org
Macrophage-Targeted Delivery: Macrophages are recognized as a stable reservoir for HIV, making them an important therapeutic target. nih.gov Long-acting injectable formulations can be effectively taken up by macrophages, which then act as a natural depot, facilitating the absorption and redistribution of the prodrug from the injection site. nih.gov This targeted delivery to macrophage reservoirs is a critical component of strategies aiming for viral suppression and eradication. unmc.edu
Development of Advanced Analytical Methodologies for Prodrug and Metabolite Quantitation (Preclinical Context)
The development of potent, targeted prodrugs necessitates sophisticated analytical methods to accurately measure the concentration of the prodrug and its various metabolites in complex biological matrices during preclinical evaluation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and dynamic range. nih.govmdpi.com Validated LC-MS/MS assays are crucial for characterizing the pharmacokinetics of novel tenofovir prodrugs. nih.gov These methods allow for the simultaneous or parallel quantification of the intact prodrug, the parent drug (tenofovir), and its phosphorylated active metabolites in plasma, cells, and tissue homogenates. nih.govnih.gov
Key aspects of these methodologies include:
Sample Preparation: Robust extraction techniques such as solid-phase extraction (SPE) or protein precipitation are employed to isolate the analytes from the biological matrix. nih.gov
Chromatographic Separation: Techniques like reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC) are used to separate the different chemical species before detection. mdpi.comresearchgate.net
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary specificity to distinguish between the prodrug and its closely related metabolites. researchgate.netnih.gov
These methods achieve very low limits of quantification (LLOQs), often in the low ng/mL to sub-ng/mL range, which is essential for detecting the low plasma concentrations characteristic of targeted prodrugs. nih.govresearchgate.net The validation of these assays according to regulatory guidelines ensures their accuracy, precision, and reliability in preclinical studies. nih.govdntb.gov.ua
| Analyte | Matrix | Methodology | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|
| TAF | Plasma | LC-MS/MS | 0.03 ng/mL | nih.gov |
| Tenofovir (TFV) | Plasma | LC-MS/MS | 1.0 ng/mL | nih.gov |
| Tenofovir (TFV) | Whole Blood | micro-LC-MS/MS | 0.25 ng/mL | mdpi.comresearchgate.net |
| Tenofovir Diphosphate (TFV-DP) | Whole Blood | micro-LC-MS/MS | 0.5 ng/mL | mdpi.comresearchgate.net |
Bioisosteric Modifications and Scaffold Hopping Strategies in Prodrug Design
Advanced medicinal chemistry strategies are being employed to discover and optimize next-generation tenofovir prodrugs.
Bioisosteric Modifications and the ProTide Approach: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. nih.gov The phosphonate (B1237965) group of tenofovir presents a challenge for cell permeability due to its negative charge. frontiersin.org The "ProTide" (prodrug of a nucleotide) strategy is a highly successful application of bioisosteric modification, masking the phosphonate with an aryloxy group and an amino acid ester. acs.orgmdpi.com This modification creates a more lipophilic molecule that can readily cross cell membranes before being enzymatically cleaved intracellularly to release the active drug. acs.org
Further research in this area involves modifying the promoieties themselves. For example, studies have described novel ProTide prodrugs where the standard phenol (B47542) group is replaced with tyrosine derivatives. researchgate.netfigshare.com This led to compounds with significantly enhanced antiviral potency and higher intracellular concentrations of tenofovir compared to TAF, demonstrating that subtle modifications can yield substantial pharmacological improvements. researchgate.netfigshare.com
Scaffold Hopping: Scaffold hopping is a computational or synthetic strategy used to identify new molecular backbones (scaffolds) that can maintain the essential biological activity of a known drug. nih.gov In the context of prodrug design, this could involve replacing the entire promoiety structure with a chemically distinct one that still ensures efficient delivery and release of tenofovir. In silico methods that integrate interaction mapping with a target enzyme can be used to virtually screen large compound libraries to find novel scaffolds. nih.gov This approach can lead to the discovery of compounds with entirely new intellectual property, improved properties, or different metabolic profiles.
Integration of Omics Technologies in Prodrug Metabolism Research
To gain a deeper understanding of how prodrugs function and interact with host systems, researchers are increasingly integrating "omics" technologies into their studies.
Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, provides a functional readout of the physiological state. nih.gov In tenofovir research, metabolomics has been used to investigate the metabolic impact of prodrugs on host cells. nih.gov For example, studies have revealed that tenofovir prodrugs can cause significant changes in hepatocellular metabolism, affecting pathways such as purine (B94841)/pyrimidine metabolism, the TCA cycle, and amino acid metabolism. nih.govnih.gov This technology helps to build a comprehensive picture of a drug's on-target and off-target effects and can identify biomarkers related to drug response. nih.govnih.gov
Proteomics and Metaproteomics: Proteomics is the study of the entire set of proteins expressed by an organism or cell. In prodrug research, it can be used to quantify the abundance of the specific enzymes responsible for activating a prodrug in different tissues. mdpi.com For example, proteomics data has confirmed that the relative abundance of activating enzymes like Cathepsin A and CES1 differs significantly between lung and liver tissue, which helps explain the tissue-specific activation profiles of prodrugs like TAF. mdpi.com Metaproteomics extends this to the study of proteins from entire microbial communities, which can be relevant for understanding how the gut microbiome might metabolize an orally administered prodrug. wikipedia.org
The integration of multiple omics datasets (e.g., transcriptomics, proteomics, and metabolomics) provides a systems-level understanding of a prodrug's mechanism of action and its interaction with the host, paving the way for more rational drug design and development. nih.gov
Q & A
Q. How should researchers structure studies to comply with ICMJE guidelines for reporting chemical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
